BenchChemオンラインストアへようこそ!

(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate

PROTAC Targeted Protein Degradation LRRK2

(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate (CAS 1956370-76-5; IUPAC: tert-butyl N-[(1r,4r)-4-(piperazin-1-yl)cyclohexyl]carbamate) is a 1,4-trans-disubstituted cyclohexane derivative bearing a Boc-protected amine and a free piperazine NH. With a molecular formula of C15H29N3O2 and a molecular weight of 283.41 g/mol, this compound serves as a versatile bifunctional intermediate for medicinal chemistry programs, particularly in the assembly of proteolysis-targeting chimeras (PROTACs) and as a key synthon for piperazine carbamate-based inhibitors of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6).

Molecular Formula C15H29N3O2
Molecular Weight 283.416
CAS No. 1956370-76-5
Cat. No. B2661749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate
CAS1956370-76-5
Molecular FormulaC15H29N3O2
Molecular Weight283.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19)
InChIKeyKMSUEKPAMUWBFM-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate (CAS 1956370-76-5): A Stereochemically Defined Bifunctional Building Block for PROTAC Linkerology and Piperazine Carbamate Drug Discovery


(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate (CAS 1956370-76-5; IUPAC: tert-butyl N-[(1r,4r)-4-(piperazin-1-yl)cyclohexyl]carbamate) is a 1,4-trans-disubstituted cyclohexane derivative bearing a Boc-protected amine and a free piperazine NH. With a molecular formula of C15H29N3O2 and a molecular weight of 283.41 g/mol, this compound serves as a versatile bifunctional intermediate for medicinal chemistry programs, particularly in the assembly of proteolysis-targeting chimeras (PROTACs) [1] and as a key synthon for piperazine carbamate-based inhibitors of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6) [2]. The trans stereochemistry at the 1,4-cyclohexyl positions is structurally encoded in the CAS registry, distinguishing this compound from its cis diastereomer and stereochemically undefined mixtures.

Why Stereochemically Undefined or Cis-Configured Cyclohexyl-Piperazine Carbamates Cannot Substitute for (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate in PROTAC and Inhibitor Programs


The trans versus cis stereochemistry at the 1,4-disubstituted cyclohexane ring is not a trivial structural nuance—it fundamentally determines the conformational landscape, binary binding affinity to E3 ligases, ternary complex cooperativity, and ultimately cellular degradation potency of the resulting PROTAC molecules. Published crystallographic and biophysical evidence demonstrates that trans-cyclohexyl linkers adopt a rigid 'stick-out' conformation that favors productive ternary complex formation, whereas cis linkers collapse into a folded-back conformation that, despite stronger binary VHL binding, fails to drive efficient target ubiquitination and degradation [1]. Furthermore, procurement of stereochemically ambiguous material (e.g., CAS 1823976-76-6, which is the dihydrochloride salt with unspecified stereochemistry) introduces an uncontrolled variable into synthetic routes—the cis diastereomer, if present, yields PROTACs with no observable degradation activity (NDO) across multiple cell types [2]. The free-base form (CAS 1956370-76-5) also eliminates the need for a pre-synthesis neutralization step required by dihydrochloride salts, reducing handling complexity.

Quantitative Differentiation Evidence for (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate Versus Closest Analogs


PROTAC Cellular Degradation Activity: Trans-Cyclohexyl Linker Enables Potent LRRK2 Degradation, Cis Analog Yields No Observable Degradation

When incorporated into VHL-recruiting PROTAC degraders targeting LRRK2, the trans-cyclohexyl scaffold (as in XL01126) drives robust, concentration-dependent target degradation, whereas the cis diastereomer (cis-XL01126) fails to induce any significant degradation across three therapeutically relevant cell types. The trans PROTAC achieves DC50 values of 15 nM in R1441C LRRK2 mouse embryonic fibroblasts (MEFs), 55 nM in bone marrow-derived macrophages (BMDMs), and 72 nM in peripheral blood mononuclear cells (PBMCs), with corresponding Dmax values of 89%, 83%, and 83% respectively at 4 hours [1]. In contrast, cis-XL01126 shows NDO (no degradation observed) under identical conditions across all three cell types [1].

PROTAC Targeted Protein Degradation LRRK2

Binary VHL E3 Ligase Binding Affinity: Trans Linker Shows Consistently Weaker VHL Binding Across Molecular Matched Pairs—Yet This Paradoxically Drives Superior Degradation

A systematic series of molecular matched pairs comparing trans- and cis-1,4-disubstituted cyclohexyl compounds reveals that the trans configuration consistently produces 1.52- to 2.51-fold weaker binding affinity to the VHL:Elongin C:Elongin B (VCB) complex compared to the matched cis epimer, as measured by isothermal titration calorimetry (ITC). Representative Kd values: MP-1-21 (trans) Kd = 0.540 µM vs MP-1-39 (cis) Kd = 0.354 µM (1.52-fold); MP-1-85 (trans) Kd = 0.514 µM vs MP-1-95 (cis) Kd = 0.313 µM (1.64-fold); MP-1-105 (trans) Kd = 0.585 µM vs MP-1-106 (cis) Kd = 0.260 µM (2.25-fold); XL01126 (trans) Kd > 0.820 µM vs XL01134 (cis) Kd = 0.326 µM (2.51-fold) [1]. At the full PROTAC level, XL01126 (trans) exhibits a binary VHL Kd of 2 µM versus 160 nM for XL01134 (cis)—a 12.5-fold difference [2].

VHL E3 Ligase Binding Affinity PROTAC Linkerology

Ternary Complex Cooperativity and Degradation Efficiency: Trans Linker Drives 4-Fold Higher Cooperativity, Faster Kinetics, and Greater Dmax

The functional consequence of trans-cyclohexyl linker geometry is dramatically enhanced ternary complex cooperativity and degradation efficiency. XL01126 (trans) exhibits a cooperativity factor α of 5.7, compared to α = 1.4 for XL01134 (cis)—a 4.1-fold improvement [1]. This translates into a higher maximum degradation extent (Dmax = 82% vs 59%) and faster degradation half-life (t1/2 = 1.2 h vs 2.7 h), a 2.25-fold acceleration [1]. Critically, the trans PROTAC does not exhibit the 'hook effect' (self-inhibition at high concentrations) that commonly limits the efficacy of PROTAC degraders, whereas the cis analog shows diminished activity at elevated concentrations [1].

Ternary Complex Cooperativity Degradation Kinetics

Structural Basis for Differential Activity: Co-Crystal Structures Reveal Trans Linker Adopts a Rigid 'Stick-Out' Conformation, Cis Linker Collapses into 'Folded-Back' Conformation

High-resolution co-crystal structures of the molecular matched pair MP-1-21 (trans) and MP-1-39 (cis) bound to the VCB complex provide atomic-level explanation for the divergent biochemical behavior. The trans linker (MP-1-21, resolved at 2.19 Å) exhibits a rigid, extended 'stick-out' conformation that projects the linker away from the VHL surface [1]. In contrast, the cis linker (MP-1-39, resolved at 2.05 Å) collapses into a 'folded-back' conformation, forming an intramolecular network of hydrophobic contacts and long-range polar interactions with the VHL protein surface that are sterically inaccessible to the trans geometry [1]. This folded-back conformation increases binary binding affinity but sterically obstructs the optimal presentation of the target-protein ligand for ternary complex formation, explaining the paradoxical relationship between weaker binary binding and superior degradation for the trans scaffold [1].

X-ray Crystallography Conformational Analysis PROTAC Linker Design

Stereochemical Purity and Salt Form: CAS 1956370-76-5 (Trans Free Base) Versus CAS 1823976-76-6 (Stereochemically Ambiguous Dihydrochloride Salt)

CAS 1956370-76-5 specifically designates the (1,4-trans) free base with a defined stereochemical configuration (InChI Key: KMSUEKPAMUWBFM-JOCQHMNTSA-N), enabling precise molar calculations and direct coupling in amide bond-forming or reductive amination reactions without a pre-neutralization step . In contrast, CAS 1823976-76-6 is registered as 'tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride' without explicit stereochemical designation, representing either a cis/trans mixture or stereochemically undefined material . The dihydrochloride salt form also introduces 2 equivalents of HCl, adding approximately 72.92 g/mol to the effective formula weight and requiring a base-neutralization step (typically with DIPEA or Et3N) prior to piperazine NH functionalization . Commercially, CAS 1956370-76-5 is available at ≥95% purity (HPLC) from multiple suppliers including AstaTech, Combi-Blocks, ABCR, and Leyan .

Stereochemical Purity Procurement Specification Free Base vs Salt

Piperazine Carbamate Pharmacophore: Trans-4-Piperazinyl Cyclohexyl Carbamate Scaffold as a Privileged Intermediate for MAGL/ABHD6 Modulator Programs

The trans-4-(piperazin-1-yl)cyclohexyl carbamate core structure maps directly onto the pharmacophore of piperazine carbamate-based MAGL and ABHD6 inhibitors disclosed in multiple patent families. US Patent 9,981,930 B1 (Abide Therapeutics) and related filings (US 9,133,148; US 10,899,737) describe piperazine carbamates as modulators of MAGL with therapeutic applications in pain, cancer, and metabolic disorders [1]. The free piperazine NH of CAS 1956370-76-5 serves as the attachment point for the carbamate pharmacophore (via reaction with appropriate chloroformates or carbamoyl chlorides), while the Boc-protected trans-cyclohexylamine provides a distal functional handle for further derivatization or direct incorporation into the final inhibitor [2]. The trans geometry ensures the correct spatial orientation of the carbamate group relative to the cyclohexyl scaffold, which is critical for MAGL active-site engagement based on the reported SAR of tunable piperidine/piperazine carbamates as endocannabinoid hydrolase inhibitors [2].

MAGL Inhibition Endocannabinoid System Piperazine Carbamate

Optimal Research and Industrial Application Scenarios for (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate (CAS 1956370-76-5)


Synthesis of Stereochemically Defined VHL-Recruiting PROTAC Degraders with Optimized Ternary Complex Cooperativity

Use CAS 1956370-76-5 as the linker-domain building block for assembling VHL-based PROTACs. The free piperazine NH is elaborated with a VHL ligand (e.g., VH032 or VH101 derivatives) via amide coupling, while the Boc group is deprotected to reveal the trans-4-aminocyclohexyl moiety for attachment to the target-protein ligand. This synthetic sequence installs the rigid trans-1,4-cyclohexyl linker geometry that has been crystallographically demonstrated to adopt the 'stick-out' conformation required for productive ternary complex formation, achieving cooperativity factors (α = 5.7) and degradation potencies (DC50 = 15–72 nM) that the cis diastereomer cannot replicate [1]. This scenario is directly relevant to drug discovery programs targeting LRRK2 (Parkinson's disease), BTK, BRD4, and other therapeutically validated targets amenable to PROTAC-mediated degradation.

MAGL and ABHD6 Inhibitor Lead Optimization Leveraging the Trans-Cyclohexyl Piperazine Carbamate Pharmacophore

Employ the compound as a late-stage diversification intermediate for structure-activity relationship (SAR) exploration of piperazine carbamate-based serine hydrolase inhibitors. The free piperazine nitrogen reacts directly with chloroformates or carbamoyl chlorides to install the carbamate warhead essential for MAGL/ABHD6 covalent inhibition, while the Boc-protected amine provides an orthogonal handle for introducing additional recognition elements or pharmacokinetic-modulating groups [2]. This strategy enables rapid library synthesis from a single, stereochemically pure intermediate and is aligned with the medicinal chemistry efforts described in Abide Therapeutics' MAGL inhibitor patent portfolio covering pain, oncology, and metabolic disease indications [2].

Stereochemical Comparator Studies in PROTAC Linkerology: Trans Versus Cis SAR

Utilize CAS 1956370-76-5 as the 'trans reference standard' in systematic linkerology studies that quantify the impact of cyclohexyl stereochemistry on PROTAC physicochemical properties, binary/ternary complex equilibria, and cellular degradation profiles. Parallel synthesis with the cis diastereomer (CAS 1882082-89-4) enables matched molecular pair analysis that the Ciulli laboratory has shown reveals consistent 1.5–2.5-fold differences in VHL binding affinity and qualitative differences in degradation activity that are mechanistically linked to linker conformation [1]. Such studies are essential for building predictive models of linker SAR that inform PROTAC design beyond empirical optimization.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing Where Stereochemical Integrity Is Critical

For PROTAC or inhibitor programs advancing toward IND-enabling studies, the CAS 1956370-76-5 free base offers distinct advantages over dihydrochloride salts (CAS 1823976-76-6): (i) the defined trans stereochemistry eliminates the risk of diastereomeric impurity carry-through that could compromise batch-to-batch biological reproducibility; (ii) the free-base form avoids the HCl-neutralization step required by the dihydrochloride, simplifying reaction workup and reducing inorganic waste; (iii) commercially available ≥95% purity from established suppliers (AstaTech, Combi-Blocks, ABCR, Leyan) supports direct use in GLP-grade synthesis with reduced purification burden . These factors collectively reduce process development timelines and improve manufacturing cost-efficiency for programs where stereochemical fidelity is a critical quality attribute.

Quote Request

Request a Quote for (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.